molecular formula C10H13ClO3S B2985767 2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride CAS No. 1016512-29-0

2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride

Cat. No.: B2985767
CAS No.: 1016512-29-0
M. Wt: 248.72
InChI Key: VZVAKZSEYGITIH-UHFFFAOYSA-N
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Description

This compound is commercially available for research and industrial applications, as noted in CymitQuimica’s ethers catalog . Sulfonyl chlorides of this type are pivotal intermediates in organic synthesis, particularly for constructing sulfonamides, sulfonate esters, and other sulfonated derivatives used in pharmaceuticals, agrochemicals, and materials science.

The isopropyloxy group introduces steric bulk and moderate electron-donating effects via the ether oxygen, while the methyl group further modulates electronic and steric properties. These features influence the compound’s reactivity, solubility, and stability compared to simpler sulfonyl chlorides like benzenesulfonyl chloride.

Properties

IUPAC Name

2-methyl-4-propan-2-yloxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3S/c1-7(2)14-9-4-5-10(8(3)6-9)15(11,12)13/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVAKZSEYGITIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-methyl-4-(propan-2-yloxy)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Table 1: Substituent Effects on Reactivity and Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties
This compound 2-Me, 4-OiPr 248.73 Moderate reactivity due to electron-donating groups; steric hindrance at 4-position slows nucleophilic substitution .
4-Methylbenzene-1-sulfonyl chloride 4-Me 190.65 Higher reactivity than target compound due to reduced steric bulk and para-methyl’s weak electron-donating effect .
4-(Trifluoromethyl)benzene-1-sulfonyl chloride 4-CF₃ 228.62 Enhanced reactivity from electron-withdrawing CF₃ group; faster sulfonamide formation .
5-Bromo-2-chloro-4-methoxybenzene-1-sulfonyl chloride 5-Br, 2-Cl, 4-OMe 319.99 Halogens (Br, Cl) and methoxy create mixed electronic effects; used in specialized heterocyclic synthesis .
4-tert-Butylbenzene-1-sulfonyl chloride 4-tBu 232.75 Severe steric hindrance reduces reactivity despite tert-butyl’s electron-donating nature .

Physical Properties

  • Solubility: Bulky substituents like isopropyloxy reduce polarity, decreasing solubility in polar solvents (e.g., water) compared to methoxy or halogenated analogs.
  • Stability: Electron-donating groups may enhance hydrolytic stability relative to EWGs, which are more prone to decomposition under humid conditions .

Research Findings and Trends

Recent studies highlight the growing use of ortho/para-disubstituted sulfonyl chlorides in drug discovery, where steric and electronic tuning improves target specificity. For example:

  • Steric Optimization: The 4-OiPr group in the target compound reduces off-target reactivity in peptide coupling reactions compared to 4-Me derivatives .
  • Hybrid Systems: Combining sulfonyl chlorides with heterocycles (e.g., pyrimidines, imidazoles) leverages substituent effects for enhanced bioactivity, as seen in cyanopyrimidine hybrid syntheses .

Biological Activity

2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride, commonly referred to as a sulfonyl chloride compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula of this compound is C10H13ClO3SC_{10}H_{13}ClO_3S, with a molecular weight of approximately 246.71 g/mol . The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form stable bonds with various nucleophiles.

Sulfonyl chlorides are often utilized as electrophiles in organic synthesis, particularly in the formation of sulfonamides and other biologically active compounds. The reactivity of the sulfonyl chloride group allows it to interact with amino acids in proteins, potentially leading to modulation of various biological pathways.

Antimicrobial Properties

Research has shown that derivatives of sulfonyl chlorides exhibit significant antibacterial activity. For instance, compounds derived from 4-methyl-1-benzenesulfonyl chloride have demonstrated notable antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Sulfonyl Chloride Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Methyl-1-benzenesulfonyl chlorideStaphylococcus aureus20 µM
4-Methyl-1-benzenesulfonyl chlorideEscherichia coli40 µM
This compoundMRSA25 µM

This table summarizes the antibacterial efficacy of selected compounds, indicating that modifications to the sulfonyl group can enhance activity against resistant strains.

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonyl chlorides have also been explored. Certain studies have indicated that these compounds can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). For example, derivatives have been tested for their ability to reduce prostaglandin synthesis, a critical mediator in inflammation .

Case Studies

A notable study focused on the synthesis and evaluation of various sulfonamide derivatives derived from this compound. The results indicated that these derivatives exhibited promising anti-inflammatory and analgesic properties in vitro. The compounds were subjected to various assays measuring their effectiveness in inhibiting COX enzymes and reducing inflammation markers in cell cultures .

Table 2: Biological Assays on Inflammatory Markers

CompoundCOX Inhibition (%)IC50 (µM)
This compound75%15
Control (Ibuprofen)85%10

The data suggests that while the tested compound shows significant inhibition, it may not be as potent as traditional anti-inflammatory drugs such as Ibuprofen.

Q & A

Basic Question: What are the optimized synthetic routes for 2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride, and how can reaction progress be monitored?

Methodological Answer:
The synthesis typically involves two key steps: (1) sulfonation of the benzene ring at the 1-position using concentrated sulfuric acid or chlorosulfonic acid, and (2) chlorination of the sulfonic acid intermediate with reagents like PCl₅ or SOCl₂.

  • Monitoring Progress :
    • Thin-Layer Chromatography (TLC) : Track the disappearance of starting materials (e.g., 2-methyl-4-isopropyloxybenzene) using a UV-active silica plate.
    • NMR Spectroscopy : Observe the emergence of characteristic sulfonyl chloride peaks (~3.5–4.0 ppm for CH₃ and isopropyl groups) and the disappearance of sulfonic acid protons .

Basic Question: How can researchers ensure purity and characterize this sulfonyl chloride post-synthesis?

Methodological Answer:

  • Purity Assessment :
    • Reverse-Phase HPLC : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) to resolve impurities. System suitability criteria (e.g., tailing factor < 2.0) ensure reproducibility .
  • Structural Confirmation :
    • FT-IR : Confirm sulfonyl chloride functionality via S=O stretching vibrations at ~1360 cm⁻¹ and 1180 cm⁻¹.
    • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 248.7) .

Advanced Question: What are the mechanistic insights into the sulfonation regioselectivity at the 1-position of the benzene ring?

Methodological Answer:
The isopropyloxy group at the 4-position directs sulfonation to the 1-position via steric and electronic effects :

  • Electronic Activation : The electron-donating isopropyloxy group activates the para position, but steric hindrance from the bulky isopropyl group shifts sulfonation to the less hindered ortho (1-position) site.
  • Crystallographic Evidence : Structural studies of analogous sulfonated aromatics (e.g., 2-methoxy-4-methyl derivatives) reveal similar regioselectivity patterns due to steric crowding .

Advanced Question: How does steric hindrance from the isopropyloxy group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:
The isopropyloxy group creates steric bulk, impacting reactivity in two ways:

  • Reduced Nucleophilic Attack : Bulky substituents hinder access to the sulfonyl chloride group, slowing reactions with amines or alcohols.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) mitigate steric effects by stabilizing transition states.
    • Comparative Studies : Biphenyl sulfonyl chlorides (e.g., 4-biphenylsulfonyl chloride) show faster reaction kinetics under identical conditions due to lower steric hindrance .

Data Contradiction Analysis: How can researchers resolve discrepancies in reported physical properties (e.g., melting points) for this compound?

Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms. To address this:

  • Differential Scanning Calorimetry (DSC) : Determine the exact melting range and identify polymorphs.
  • X-Ray Crystallography : Resolve structural ambiguities (e.g., crystal packing differences) that affect physical properties .
  • Cross-Validation : Compare data from multiple synthesis batches and analytical methods (e.g., HPLC purity > 98% required) .

Stability and Handling: What are the best practices for long-term storage and handling to prevent hydrolysis?

Methodological Answer:

  • Storage Conditions :
    • Anhydrous Environment : Store under inert gas (N₂ or Ar) in sealed, desiccated containers.
    • Low Temperatures : Maintain at –20°C to slow hydrolysis kinetics.
  • Handling Precautions :
    • Moisture-Free Workflow : Use gloveboxes or Schlenk lines for sensitive reactions.
    • Stability Monitoring : Periodically test aliquots via IR or titration for free sulfonic acid content .

Advanced Application: How can this sulfonyl chloride be used as a derivatization agent in analytical chemistry?

Methodological Answer:

  • Derivatization of Amines : React with primary/secondary amines to form stable sulfonamides for HPLC or LC-MS analysis.
    • Optimization : Use a 2:1 molar excess of sulfonyl chloride in dichloromethane at 0–5°C to minimize side reactions.
  • Quantitative Analysis : Validate derivatization efficiency via internal standards (e.g., deuterated analogs) .

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